![molecular formula C19H37ClO3 B583499 rac 2-Palmitoyl-3-chloropropanediol-d5 CAS No. 1329614-79-0](/img/structure/B583499.png)
rac 2-Palmitoyl-3-chloropropanediol-d5
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Overview
Description
Rac2-Palmitoyl-3-chloropropanediol-d5 (Rac2-PCPD-d5) is a synthetic, water-soluble molecule that has been used in a variety of scientific research applications, including cell biology, biochemistry, and physiology. Rac2-PCPD-d5 has been found to possess a number of unique properties that make it especially useful in lab experiments.
Scientific Research Applications
Rac 2-Palmitoyl-3-chloropropanediol-d5 has been used in a variety of scientific research applications, including cell biology, biochemistry, and physiology. In cell biology, rac 2-Palmitoyl-3-chloropropanediol-d5 has been used to study the effects of protein-lipid interactions on cellular processes. In biochemistry, it has been used to study the structure and function of proteins and lipids. In physiology, it has been used to study the role of lipids in physiological processes.
Mechanism of Action
Rac 2-Palmitoyl-3-chloropropanediol-d5 acts as a surfactant, meaning that it reduces the surface tension of aqueous solutions. This allows it to interact with proteins and lipids, allowing it to bind to them and alter their structure and function. This mechanism of action is key to its utility in scientific research applications.
Biochemical and Physiological Effects
rac 2-Palmitoyl-3-chloropropanediol-d5 has been found to have a number of biochemical and physiological effects. For example, it has been found to alter the structure and function of proteins and lipids, which can affect cellular processes. It has also been found to affect the activity of certain enzymes, which can have a number of physiological effects.
Advantages and Limitations for Lab Experiments
Rac 2-Palmitoyl-3-chloropropanediol-d5 has a number of advantages for lab experiments. For example, it is relatively easy to synthesize and it is water-soluble, which makes it easy to work with. Additionally, it has a number of biochemical and physiological effects, making it useful for studying a variety of processes. However, it also has some limitations. For example, it is not very stable and it can be difficult to control the concentration of the molecule in a solution.
Future Directions
There are a number of potential future directions for rac 2-Palmitoyl-3-chloropropanediol-d5. For example, further research could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop more stable forms of the molecule or to develop methods for more precisely controlling its concentration in a solution. Finally, research could be conducted to explore its potential applications in drug development or other areas.
Synthesis Methods
Rac 2-Palmitoyl-3-chloropropanediol-d5 is synthesized from a combination of palmitic acid, 3-chloropropanediol, and deuterated water. Palmitic acid is first esterified with 3-chloropropanediol using an esterification reaction. The product of this reaction is then reacted with deuterated water to form rac 2-Palmitoyl-3-chloropropanediol-d5. This synthesis is relatively simple and can be completed in a short amount of time.
properties
IUPAC Name |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h18,21H,2-17H2,1H3/i16D2,17D2,18D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURTYQLWOUBFLF-XBHHEOLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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